molecular formula C37H74NO8P B10819108 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE

Cat. No.: B10819108
M. Wt: 701.0 g/mol
InChI Key: SLKDGVPOSSLUAI-AVFWSPGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is a deuterated phospholipid used primarily as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines. This compound is a derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine, a naturally occurring phospholipid found in the inner leaflet of the plasma membrane. The deuterium labeling (d9) allows for precise analytical measurements due to its distinct mass difference from the non-labeled counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE typically involves the following steps:

    Deuteration of Palmitic Acid: The process begins with the deuteration of palmitic acid to produce palmitic acid-d9. This can be achieved through catalytic exchange reactions using deuterium gas.

    Formation of Glycerophosphoethanolamine Backbone: The glycerophosphoethanolamine backbone is synthesized through a series of esterification and phosphorylation reactions.

    Acylation: The deuterated palmitic acid is then esterified to the sn-1 and sn-2 positions of the glycerophosphoethanolamine backbone under controlled conditions, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

    Bulk Deuteration: Utilizing large quantities of deuterium gas for the deuteration of palmitic acid.

    Automated Esterification and Phosphorylation: Employing automated systems to carry out esterification and phosphorylation reactions efficiently.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring a purity of ≥99%.

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidized derivatives.

    Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bonds, releasing palmitic acid-d9 and glycerophosphoethanolamine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phospholipases.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Hydroperoxides and other oxidized phospholipids.

    Hydrolysis: Palmitic acid-d9 and glycerophosphoethanolamine.

    Substitution: Various substituted phospholipids depending on the nucleophile used.

Scientific Research Applications

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is widely used in scientific research due to its stability and distinct mass. Applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines.

    Biology: Studied for its role in membrane dynamics and interactions with cholesterol.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker in lipidomics.

    Industry: Utilized in the development of lipid-based formulations and quality control of lipid products.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterated palmitic acid chains enhance the stability and fluidity of the membrane, facilitating various cellular processes such as signaling and transport. The compound’s interactions with cholesterol result in the formation of condensed lipid monolayers, which are crucial for maintaining membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphatidylethanolamine: The non-deuterated counterpart, commonly found in biological membranes.

    1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphatidylethanolamine: Contains a monounsaturated fatty acid at the sn-2 position, affecting membrane fluidity differently.

    1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine: Contains unsaturated fatty acids at both sn-1 and sn-2 positions, leading to a more fluid membrane structure.

Uniqueness

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms increase the molecular weight, allowing for precise quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in lipidomics and other research fields requiring accurate lipid analysis.

Properties

Molecular Formula

C37H74NO8P

Molecular Weight

701.0 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1/i1D3,3D2,5D2,7D2

InChI Key

SLKDGVPOSSLUAI-AVFWSPGISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.